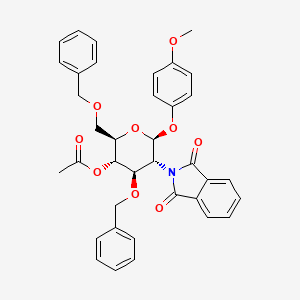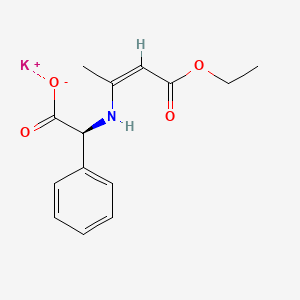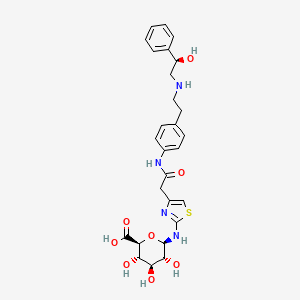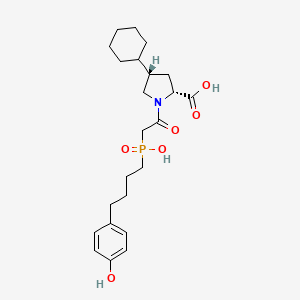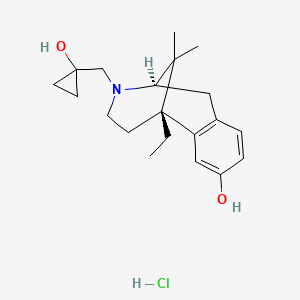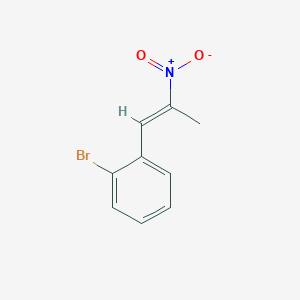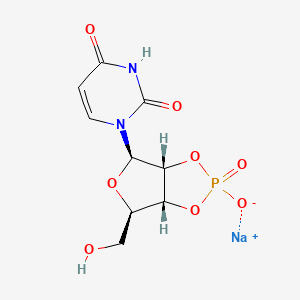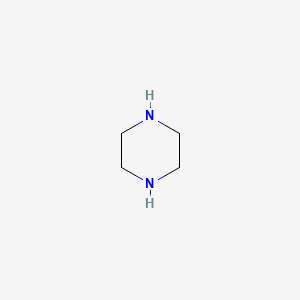
Carvedilol N'-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol N’-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension, chronic heart failure, and left ventricular dysfunction. The glucuronidation of Carvedilol results in the formation of Carvedilol N’-β-D-Glucuronide, which is an important process in the metabolism and excretion of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N’-β-D-Glucuronide involves the glucuronidation of Carvedilol. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction typically involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions .
Industrial Production Methods
Industrial production of Carvedilol N’-β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, pH, and enzyme concentration are carefully controlled to maximize the efficiency of the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions
Carvedilol N’-β-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide conjugate can be hydrolyzed back to Carvedilol by the action of β-glucuronidase enzymes. This reaction is significant in the context of drug metabolism and excretion .
Common Reagents and Conditions
The hydrolysis of Carvedilol N’-β-D-Glucuronide typically requires β-glucuronidase and an aqueous buffer solution. The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of Carvedilol N’-β-D-Glucuronide is Carvedilol itself. This reaction is part of the metabolic pathway that facilitates the excretion of the drug from the body .
Scientific Research Applications
Carvedilol N’-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of Carvedilol in the body.
Biochemistry: It is used in studies involving enzyme kinetics and the role of UGT enzymes in drug metabolism.
Pharmaceutical Development: Insights gained from studying Carvedilol N’-β-D-Glucuronide contribute to the development of new drugs with improved metabolic profiles.
Mechanism of Action
Carvedilol N’-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and as an alpha-1 adrenergic antagonist. This dual action results in decreased heart rate, reduced myocardial contractility, and vasodilation, leading to lower blood pressure and reduced cardiac workload .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, which is a nonselective beta-adrenergic antagonist with alpha-1 blocking activity.
1-Hydroxy Carvedilol: A metabolite formed by the hydroxylation of Carvedilol.
4-Hydroxy Carvedilol: Another hydroxylated metabolite of Carvedilol.
Uniqueness
Carvedilol N’-β-D-Glucuronide is unique due to its glucuronide conjugation, which plays a crucial role in the metabolism and excretion of Carvedilol. This conjugation enhances the solubility of the compound, facilitating its excretion via the kidneys .
Properties
CAS No. |
216973-70-5 |
|---|---|
Molecular Formula |
C₃₀H₃₄N₂O₁₀ |
Molecular Weight |
582.6 |
Synonyms |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


